Bicyclo[3.3.1]nonane-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.3.1]nonane-2,6-diamine is a bicyclic organic compound characterized by a rigid, cage-like structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[3.3.1]nonane scaffold is found in various natural products and synthetic compounds, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-2,6-diamine can be synthesized through several methods. One common approach involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid. This reaction typically requires acidic conditions and results in the formation of the desired diamine compound . Another method involves the reduction of 3-oximinobicyclo[3.3.1]nonane-7-carboxylic acid, followed by the reduction of the oximino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
Bicyclo[3.3.1]nonane-2,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[3.3.1]nonane-2,6-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . The rigid structure of the compound allows for precise interactions with target molecules, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-2,6-diamine can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane-2,6-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-2,6-dione: The presence of ketone groups in this compound results in distinct reactivity and applications compared to the diamine.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has additional methyl groups, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2,6-diamine |
InChI |
InChI=1S/C9H18N2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-9H,1-5,10-11H2 |
InChI Key |
ZLASPSJALPMJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCC(C1C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.